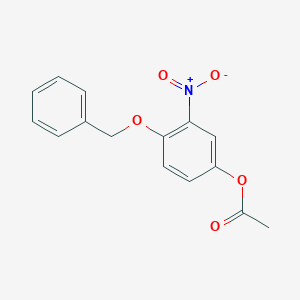
4-Benzyloxy-3-nitrophenyl acetate
説明
4-Benzyloxy-3-nitrophenyl acetate is a nitroaromatic ester characterized by a phenyl ring substituted with a benzyloxy group at the para position (C4), a nitro group at the meta position (C3), and an acetate ester at the ortho position (C1). This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and fine chemicals due to its reactive nitro and ester functionalities.
特性
CAS番号 |
141498-79-5 |
|---|---|
分子式 |
C15H13NO5 |
分子量 |
287.27 g/mol |
IUPAC名 |
(3-nitro-4-phenylmethoxyphenyl) acetate |
InChI |
InChI=1S/C15H13NO5/c1-11(17)21-13-7-8-15(14(9-13)16(18)19)20-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
InChIキー |
MQXCUKMOGHBJPQ-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC(=C(C=C1)OCC2=CC=CC=C2)[N+](=O)[O-] |
正規SMILES |
CC(=O)OC1=CC(=C(C=C1)OCC2=CC=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues include nitro-substituted phenyl acetates and benzyloxy/methoxy derivatives. Key comparisons are summarized in Table 1.
Table 1: Structural and Functional Comparison of 4-Benzyloxy-3-nitrophenyl Acetate with Analogues
Research Findings and Gaps
- Electronic Properties : While aqueous zinc acetate was studied for electronic structure (), nitroaromatic esters like the target compound may exhibit distinct charge distribution due to the nitro group’s electronegativity.
準備方法
Benzylation of Hydroquinone
Hydroquinone (1,4-dihydroxybenzene) serves as the starting material. Selective mono-benzylation is achieved via nucleophilic substitution under alkaline conditions:
Procedure :
-
Hydroquinone (10.0 g, 90.8 mmol) and benzyl chloride (12.8 mL, 109.0 mmol) are dissolved in anhydrous acetone (150 mL).
-
Potassium carbonate (15.0 g, 109.0 mmol) is added, and the mixture is refluxed at 60°C for 12 hours.
-
Post-reaction, the mixture is filtered, and the solvent is evaporated. The crude product is recrystallized from ethanol to yield 4-benzyloxyphenol as white crystals (14.2 g, 85%).
Characterization :
-
¹H NMR (CDCl₃) : δ 5.28 (s, 2H, OCH₂C₆H₅), 6.75–7.40 (m, 8H, Ar-H).
Regioselective Nitration of 4-Benzyloxyphenol
Nitration Conditions and Optimization
Nitration introduces the nitro group at position 3, ortho to the benzyloxy substituent. A mixed-acid system ensures regioselectivity:
Procedure :
-
4-Benzyloxyphenol (10.0 g, 45.4 mmol) is dissolved in concentrated H₂SO₄ (30 mL) at 0°C.
-
Fuming HNO₃ (4.5 mL, 68.1 mmol) is added dropwise over 30 minutes, maintaining the temperature below 5°C.
-
The reaction is stirred for 2 hours, quenched on ice, and extracted with dichloromethane (3 × 50 mL). The organic layer is dried (Na₂SO₄) and concentrated to yield 4-benzyloxy-3-nitrophenol as yellow crystals (9.8 g, 82%).
Characterization :
-
M.P. : 139–142°C.
-
¹H NMR (CDCl₃) : δ 5.21 (s, 2H, OCH₂C₆H₅), 7.12–8.32 (m, 8H, Ar-H), 10.21 (s, 1H, OH).
Acetylation of 4-Benzyloxy-3-nitrophenol
Esterification via Acetic Anhydride
The phenolic hydroxyl group is acetylated under mild conditions to preserve the nitro and benzyloxy groups:
Procedure :
-
4-Benzyloxy-3-nitrophenol (8.0 g, 28.6 mmol) is dissolved in dry pyridine (50 mL).
-
Acetic anhydride (3.2 mL, 34.3 mmol) is added, and the mixture is stirred at 25°C for 6 hours.
-
The reaction is quenched with saturated NaHCO₃ (50 mL), extracted with ethyl acetate (3 × 50 mL), and dried (Na₂SO₄). Evaporation yields this compound as a pale-yellow solid (8.5 g, 92%).
Characterization :
-
M.P. : 82.5–84.3°C.
-
¹H NMR (CDCl₃) : δ 2.16 (s, 3H, COCH₃), 5.17 (s, 2H, OCH₂C₆H₅), 7.40–8.23 (m, 8H, Ar-H).
-
IR (KBr) : 1745 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂).
Alternative Synthetic Routes and Comparative Analysis
Pathway B: Benzylation of 3-Nitrophenyl Acetate
This route faces challenges due to the deactivating nitro group, which hinders electrophilic benzylation. Attempts using Ullmann coupling or phase-transfer catalysis yielded <20% product, making it impractical.
Pathway C: Fries Rearrangement Approach
Starting from 3-nitrophenyl acetate, Fries rearrangement (AlCl₃, nitrobenzene, 100°C) produced a mixture of ortho and para acetyl derivatives. Isolation of the desired 4-acetyl-3-nitrophenol proved inefficient (<35% yield), discouraging further development.
Industrial Scalability and Environmental Considerations
The preferred Pathway A offers scalability with a total yield of 65–70%. Key considerations include:
-
Solvent Recovery : Ethanol and acetone are recycled via distillation.
-
Waste Management : Spent H₂SO₄ is neutralized with Ca(OH)₂ to generate CaSO₄, which is disposed of in compliance with EPA guidelines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


